1E7-03

Description

Structure

3D Structure

Propriétés

IUPAC Name |

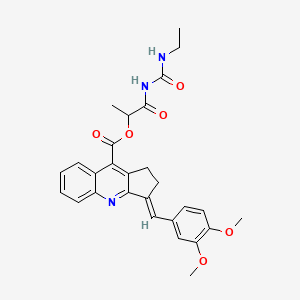

[1-(ethylcarbamoylamino)-1-oxopropan-2-yl] (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O6/c1-5-29-28(34)31-26(32)16(2)37-27(33)24-19-8-6-7-9-21(19)30-25-18(11-12-20(24)25)14-17-10-13-22(35-3)23(15-17)36-4/h6-10,13-16H,5,11-12H2,1-4H3,(H2,29,31,32,34)/b18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJQCMBFMOQNFF-NBVRZTHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC(=O)C(C)OC(=O)C1=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=NC4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)NC(=O)C(C)OC(=O)C1=C2CC/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=NC4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of 1E7-03: A Technical Guide to a Novel Host-Targeting Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1E7-03 is a novel small molecule inhibitor that has demonstrated significant antiviral activity, primarily against the Human Immunodeficiency Virus-1 (HIV-1). Unlike conventional antiretroviral therapies that directly target viral enzymes, this compound employs a host-targeting strategy, making it a promising candidate to overcome drug resistance. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Primary Mechanism of Action: Inhibition of the Host Protein Phosphatase-1 (PP1)

The central mechanism of this compound revolves around its interaction with the host cell's Protein Phosphatase-1 (PP1), a crucial enzyme involved in various cellular processes that are often hijacked by viruses.

Molecular Interaction

This compound is a derivative of a tetrahydroquinoline compound and was developed from an initial hit compound, 1H4.[1] It is designed to functionally mimic the RVxF peptide, a common PP1-binding motif.[1][2] this compound binds to a non-catalytic site on PP1 known as the "RVxF"-accommodating cavity.[2][3] This binding is non-competitive and does not affect the intrinsic enzymatic activity of PP1.[4] Instead, it allosterically inhibits the interaction of PP1 with its regulatory subunits and other binding partners that possess the RVxF motif.[1][4]

Disruption of the HIV-1 Tat-PP1 Interaction

In the context of HIV-1 infection, the viral trans-activator of transcription (Tat) protein plays a pivotal role in viral gene expression. Tat contains a Q(35)VCF(38) sequence that mimics the RVxF motif, allowing it to bind to PP1.[1][5] This interaction is critical for HIV-1 transcription, as it leads to the dephosphorylation and activation of the Cyclin-Dependent Kinase 9 (CDK9).[1][5] Activated CDK9, as part of the Positive Transcription Elongation Factor b (P-TEFb), then phosphorylates the C-terminal domain of RNA Polymerase II, promoting the elongation of the viral transcript.[5]

This compound, by occupying the RVxF binding pocket of PP1, directly prevents the binding of HIV-1 Tat.[1][2] This disruption inhibits the dephosphorylation of CDK9, thereby suppressing HIV-1 transcription.[1][5] Furthermore, this compound has been shown to prevent the Tat-mediated translocation of PP1 into the nucleus.[1][2]

Modulation of Cellular Phosphorylation and Signaling Pathways

Beyond its direct impact on the Tat-PP1 interaction, this compound induces significant changes in the host cell's phosphoproteome.[3][6] This suggests a broader mechanism of action that contributes to its antiviral effects.

Reprogramming of Key Signaling Pathways

Label-free quantitative proteome and phosphoproteome analyses of CEM T cells treated with this compound revealed a significant reprogramming of several signaling pathways, including:

Decreased Phosphorylation of Nucleophosmin (NPM1)

A key finding from these studies was the significant reduction in the phosphorylation of Nucleophosmin (NPM1) at the Ser-125 residue.[6][7] Phosphorylated NPM1 has been shown to enhance the interaction with HIV-1 Tat and activate Tat-induced HIV-1 transcription.[6][7] By promoting the dephosphorylation of NPM1, likely through its modulation of PP1 activity towards specific substrates, this compound adds another layer to its inhibition of HIV-1 transcription.[6] Inhibition of Aurora A or Aurora B kinases, which are responsible for phosphorylating NPM1 at Ser-125, has also been shown to inhibit HIV-1, further validating NPM1 phosphorylation as a viable target.[6][7]

Broad-Spectrum Antiviral Potential

The host-targeting mechanism of this compound suggests its potential as a broad-spectrum antiviral agent. Indeed, studies have shown its efficacy against other viruses, including Ebola virus, Rift Valley Fever virus, and Human Cytomegalovirus (HCMV).[2][4] The underlying mechanism in these cases is also believed to be the inhibition of PP1, which is involved in the life cycles of numerous viruses.[2]

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC50 (HIV-1) | ~5 µM | CEM T cells | [3] |

| CC50 | ~100 µM | CEM T cells | [3] |

| IC50 (HIV-1) | 0.9 µM | - | [2] |

| Cytotoxicity | Not observed below 15 µM | - | [2] |

| IC50 (HCMV) | 1.8 µM ± 0.12 | Plaque reduction assay | [2] |

| Plasma Half-life (in mice) | > 8 hours | Mice | [1][5] |

| Reduction in HIV-1 mRNA (in vivo) | ~40-fold | HIV-1-infected humanized mice | [2][3] |

| NPM1 Ser-125 Phosphorylation Reduction | >20-fold (p=1.37×10⁻⁹) | CEM T cells | [6][7] |

| TGF-β2 Ser-46 Phosphorylation Reduction | >12-fold (p=1.37×10⁻³) | CEM T cells | [6][7] |

Key Experimental Protocols

Inhibition of HIV-1 Replication in CEM T cells

-

Cell Line: CEM T cells.[3]

-

Method: Cells are infected with HIV-1. The infected cells are then treated with varying concentrations of this compound.[3]

-

Analysis: The concentration of this compound that inhibits 50% of viral replication (IC50) is determined. Cell viability is also assessed to determine the 50% cytotoxic concentration (CC50).[3]

Quantitative Proteome and Phosphoproteome Analysis

-

Cell Lines: Non-infected and HIV-1-infected CEM T cells.[3][6]

-

Treatment: Cells are either untreated or treated with this compound.[3][6]

-

Methodology: Label-free quantitative proteome and phosphoproteome analyses are performed. This involves protein extraction, digestion, and subsequent analysis by mass spectrometry.[3][6]

-

Data Analysis: Differentially phosphorylated proteins are identified and quantified using software such as SIEVE 2.1 and further analyzed using tools like Ingenuity Pathway Analysis (IPA).[3]

In Vivo Antiviral Activity in Humanized Mice

-

Animal Model: HIV-1 infected NSG-humanized mice.[4]

-

Treatment: Mice are treated with this compound.[4]

-

Analysis: Plasma HIV-1 RNA levels are quantified to assess the antiviral efficacy.[4] Metabolic stability of this compound and its degradation products are also analyzed.[4]

Conclusion

This compound represents a significant advancement in the development of host-targeting antiviral agents. Its primary mechanism of action, the allosteric inhibition of protein phosphatase-1 and subsequent disruption of the HIV-1 Tat-PP1 interaction, is a novel strategy for inhibiting viral transcription. Furthermore, its ability to modulate host cell phosphorylation and key signaling pathways, such as the one involving NPM1, highlights a multifaceted approach to its antiviral efficacy. The promising in vitro and in vivo data, coupled with its broad-spectrum potential, position this compound as a compelling candidate for further preclinical and clinical development in the fight against HIV-1 and other viral diseases.

References

- 1. This compound, a low MW compound targeting host protein phosphatase-1, inhibits HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HIV-1 Transcription Inhibitor this compound Decreases Nucleophosmin Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. This compound, a low MW compound targeting host protein phosphatase-1, inhibits HIV-1 transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HIV-1 Transcription Inhibitor this compound Decreases Nucleophosmin Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1E7-03 as a Protein Phosphatase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule 1E7-03, a notable inhibitor of Protein Phosphatase-1 (PP1). This compound represents a novel class of inhibitors that do not target the catalytic site of PP1 directly. Instead, it binds to the non-catalytic RVxF accommodating site, thereby allosterically modulating PP1's interactions with its regulatory proteins. This guide will delve into the mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the affected signaling pathways. The primary focus is on the role of this compound in the context of HIV-1 transcription, where it disrupts the crucial interaction between PP1 and the HIV-1 Tat protein.

Mechanism of Action

This compound is a tetrahydroquinoline derivative that functions as a molecular mimic of the "RVxF" motif, a conserved binding sequence found in many PP1-interacting proteins (PIPs).[1][2][3] By occupying the RVxF binding cleft on the PP1 catalytic subunit, this compound competitively inhibits the binding of PIPs that utilize this motif for their interaction.[1][4] This targeted disruption of protein-protein interactions, rather than direct enzymatic inhibition, allows for a more selective modulation of PP1 function.[4]

A key, well-documented example of this mechanism is the inhibition of HIV-1 transcription. The HIV-1 Tat protein contains a Q(35)VCF(38) sequence, which functions as an RVxF-like motif, to recruit PP1 to the nucleus.[1][5] Nuclear PP1 then dephosphorylates the C-terminal domain of RNA polymerase II and the cyclin-dependent kinase 9 (CDK9), leading to the activation of HIV-1 transcription.[1][5] this compound effectively blocks the Tat-PP1 interaction, preventing the nuclear translocation of PP1 and subsequently inhibiting viral gene expression.[1][5]

Caption: Mechanism of this compound Action in HIV-1 Transcription.

Quantitative Data

The following tables summarize the key quantitative findings related to the activity and effects of this compound.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (HIV-1 Inhibition) | ~5 µM | CEM T cells | [6] |

| IC50 (HIV-1 Inhibition) | 0.9 µM | Not specified | [4] |

| CC50 (Cytotoxicity) | ~100 µM | CEM T cells | [6] |

| Cytotoxicity | Non-toxic below 15 µM | Not specified | [4] |

| Plasma Half-life | > 8 hours | Mice | [1] |

Table 2: Phosphoproteomic Changes Induced by this compound in CEM T Cells

| Protein | Phosphorylation Site | Fold Change | p-value | Associated Pathway | Reference |

| Nucleophosmin (NPM1) | Ser-125 | >20-fold decrease | 1.37 x 10⁻⁹ | PPARα/RXRα | [6][7][8] |

| Transforming growth factor-beta 2 (TGF-β2) | Ser-46 | >12-fold decrease | 1.37 x 10⁻³ | TGF-β | [6][7][8] |

| p53 | Not specified | Decreased | Not specified | PPARα/RXRα | [9] |

| HSP90AA1 | Not specified | Decreased | Not specified | PPARα/RXRα | [9] |

| HSP90AB1 | Not specified | Decreased | Not specified | PPARα/RXRα | [9] |

| HLA-B/C | Not specified | Increased | Not specified | PPARα/RXRα | [9] |

| LSM14A | Not specified | Increased | Not specified | PPARα/RXRα | [9] |

| ASPM | Not specified | Increased | Not specified | PPARα/RXRα | [9] |

| SMAD7 | Not specified | Modulated | Not specified | TGF-β | [9] |

| PDCD2 | Not specified | Modulated | Not specified | TGF-β | [9] |

Key Signaling Pathways Modulated by this compound

Studies have shown that this compound significantly reprograms the phosphorylation profile of proteins involved in several key signaling pathways.[6][7][8] The most prominently affected are the PPARα/RXRα, TGF-β, and PKR pathways.

Caption: Signaling Pathways Modulated by this compound.

The downregulation of Nucleophosmin (NPM1) phosphorylation at Ser-125 is a significant effect of this compound.[6][7][8] NPM1 phosphorylation, which is mediated by Aurora A and B kinases, is implicated in the activation of Tat-induced HIV-1 transcription.[7][8] By reducing NPM1 phosphorylation, this compound contributes to the overall inhibition of HIV-1.[7]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize this compound.

Label-Free Quantitative Proteome and Phosphoproteome Analysis

This protocol is used to identify and quantify changes in protein expression and phosphorylation in response to this compound treatment.

Caption: Workflow for Proteomic and Phosphoproteomic Analysis.

Methodology:

-

Cell Culture and Treatment: CEM T cells are cultured and treated with either a vehicle control (e.g., DMSO) or a specified concentration of this compound.[6]

-

Protein Extraction and Digestion: Cells are lysed, and proteins are extracted. The extracted proteins are then digested into peptides using trypsin.[6]

-

Phosphopeptide Enrichment: For phosphoproteomic analysis, tryptic peptides are subjected to enrichment using techniques such as Fe-NTA or TiO2 affinity chromatography to isolate phosphorylated peptides.[6]

-

LC-MS/MS Analysis: Both the total peptide and the enriched phosphopeptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptides.[6]

-

Data Analysis: The raw mass spectrometry data is processed using software such as SIEVE for label-free quantification.[6] The identified and quantified proteins and phosphoproteins are then subjected to bioinformatics analysis using tools like Ingenuity Pathway Analysis (IPA) to identify affected canonical pathways.[6]

Western Blotting

This technique is used to confirm the changes in phosphorylation of specific proteins identified in the phosphoproteomic screen.

Methodology:

-

Protein Extraction and Quantification: Proteins are extracted from control and this compound-treated cells, and the protein concentration is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-NPM1 Ser-125). A primary antibody against the total protein is used as a loading control.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

HIV-1 Transcription Inhibition Assay

This assay measures the ability of this compound to inhibit Tat-dependent HIV-1 transcription.

Methodology:

-

Cell Line: A CEM T-cell line containing a Green Fluorescent Protein (GFP) reporter gene under the control of the HIV-1 promoter (CEM-GFP) is used.[5]

-

Tat Expression: The cells are infected with an adenovirus engineered to express the HIV-1 Tat protein (Ad-Tat) to activate the HIV-1 promoter.[5]

-

Compound Treatment: The Ad-Tat infected CEM-GFP cells are incubated with various concentrations of this compound for a specified period (e.g., 48 hours).[5]

-

Readout: The expression of GFP is measured, typically by flow cytometry or a fluorescence plate reader. A decrease in GFP signal in the presence of this compound indicates inhibition of HIV-1 transcription.

Conclusion and Future Directions

This compound is a promising small molecule inhibitor of PP1 that operates through a nuanced mechanism of disrupting protein-protein interactions. Its ability to selectively modulate PP1 function, particularly in the context of HIV-1 transcription, highlights the therapeutic potential of targeting the RVxF binding site. The detailed understanding of its effects on cellular signaling pathways, such as PPARα/RXRα and TGF-β, opens up avenues for exploring its utility in other disease contexts where PP1 is dysregulated. Future research should focus on optimizing the pharmacokinetic properties of this compound and its analogs to enhance their clinical applicability. Furthermore, a deeper investigation into the broader cellular consequences of modulating specific PP1 holoenzymes could uncover novel therapeutic strategies.

References

- 1. This compound, a low MW compound targeting host protein phosphatase-1, inhibits HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a low MW compound targeting host protein phosphatase-1, inhibits HIV-1 transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HIV-1 Transcription Inhibitor this compound Decreases Nucleophosmin Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HIV-1 Transcription Inhibitor this compound Decreases Nucleophosmin Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of 1E7-03 in Inhibiting HIV-1 Tat Protein Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule 1E7-03 and its role as an inhibitor of critical interactions involving the HIV-1 Tat protein. By targeting a host cellular factor, this compound presents a novel approach to disrupting the HIV-1 transcription cycle. This document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target

This compound is a low molecular weight tetrahydroquinoline derivative that has been identified as a potent inhibitor of HIV-1 transcription.[1][2] Unlike many antiretroviral drugs that target viral enzymes, this compound acts by targeting a host protein, Protein Phosphatase 1 (PP1).[1][2][3] Specifically, this compound binds to a non-catalytic site on PP1 known as the RVxF-accommodating site.[3][4] This site is crucial for the interaction of PP1 with many of its regulatory proteins, including the HIV-1 Tat protein.[1][2][5]

The HIV-1 Tat protein is a potent trans-activator of viral gene expression and is essential for viral replication.[1][2] Tat functions by recruiting the Positive Transcription Elongation Factor b (P-TEFb), which contains cyclin-dependent kinase 9 (CDK9) and cyclin T1, to the trans-activation response (TAR) element of the nascent viral RNA.[1][2][6][7] This recruitment leads to the phosphorylation of RNA Polymerase II, promoting efficient transcription of the HIV-1 genome.[8]

The interaction between Tat and PP1 is a key regulatory step in this process. Tat binds to PP1 and facilitates its translocation into the nucleus.[1][2] Nuclear PP1 then dephosphorylates CDK9, which is a necessary step for the activation of HIV-1 transcription.[1] By binding to PP1, this compound functionally mimics the PP1-binding RVxF peptide, thereby competitively inhibiting the interaction between Tat and PP1.[1][2][5] This disruption prevents the Tat-mediated nuclear shuttling of PP1 and ultimately suppresses HIV-1 gene transcription.[1][2]

Quantitative Data Summary

The inhibitory activity of this compound and its precursor compounds has been quantified in various studies. The following table summarizes the key data points for easy comparison.

| Compound | Metric | Value | Cell Line/System | Reference |

| This compound | IC50 | 0.9 µM | - | [5] |

| IC50 | ~5 µM | CEM T cells | [5] | |

| IC50 | 8.7 µM | CEM T cells | [9] | |

| CC50 | ~100 µM | CEM T cells | [5] | |

| Plasma Half-life | > 8 h | Mice | [1][2] | |

| 1H4 (precursor) | IC50 | Five-fold higher than this compound | - | [1][2] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of HIV-1 Tat-mediated transcription and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments cited in the research on this compound.

Inhibition of HIV-1 Transcription Assay (IC50 Determination)

This protocol is a general representation based on common practices for determining the half-maximal inhibitory concentration (IC50) of a compound against HIV-1 replication in a cell-based assay.

-

Cell Culture: CEM T cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Viral Infection: Cells are infected with a known titer of an HIV-1 strain (e.g., HIV-1 IIIB or a reporter virus like HIV-1-LUC-G).

-

Compound Treatment: Immediately after infection, the cells are seeded in 96-well plates and treated with serial dilutions of this compound. A DMSO control (vehicle) is included.

-

Incubation: The plates are incubated for a period that allows for viral replication and reporter gene expression (typically 48-72 hours).

-

Quantification of Viral Replication:

-

For reporter viruses (e.g., luciferase), a luciferase assay reagent is added, and luminescence is measured using a plate reader.

-

For wild-type viruses, p24 antigen levels in the supernatant can be quantified using an ELISA kit.

-

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the DMSO control. The IC50 value is then determined by fitting the dose-response curve to a non-linear regression model.

PP1 Binding Assay

This protocol describes a method to assess the direct binding of this compound to PP1 and its ability to compete with a Tat-derived peptide.

-

Protein and Peptide Preparation: Recombinant purified PP1 and a synthetic peptide corresponding to the PP1-binding region of Tat (containing the QVCF sequence) are obtained.

-

Assay Principle: An in vitro binding assay, such as a competitive AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) or fluorescence polarization, is utilized.

-

AlphaLISA Protocol Outline:

-

Biotinylated Tat peptide is bound to streptavidin-coated donor beads.

-

GST-tagged PP1 is bound to anti-GST acceptor beads.

-

In the absence of an inhibitor, the binding of the Tat peptide to PP1 brings the donor and acceptor beads into proximity, resulting in a luminescent signal upon excitation.

-

This compound is added at varying concentrations to compete with the Tat peptide for binding to PP1.

-

A decrease in the luminescent signal indicates displacement of the Tat peptide by this compound.

-

-

Data Analysis: The data is plotted as a dose-response curve, and the concentration of this compound that causes 50% inhibition of the Tat-PP1 interaction is determined.

Nuclear Shuttling Assay

This protocol outlines a method to visualize the effect of this compound on the Tat-mediated nuclear translocation of PP1.

-

Cell Line and Transfection: A suitable cell line (e.g., HeLa or 293T) is used. Cells are co-transfected with plasmids expressing fluorescently tagged PP1 (e.g., PP1α-EGFP) and HIV-1 Tat.

-

Compound Treatment: After transfection, cells are treated with this compound or a vehicle control (DMSO).

-

Fluorescence Microscopy: The subcellular localization of PP1-EGFP is visualized using a fluorescence microscope.

-

Image Analysis: The nuclear and cytoplasmic fluorescence intensity of PP1-EGFP is quantified in a significant number of cells for each treatment condition.

-

Data Interpretation: In the presence of Tat and the absence of this compound, an increase in the nuclear localization of PP1-EGFP is expected. Treatment with this compound is expected to reduce the nuclear accumulation of PP1-EGFP, indicating an inhibition of the Tat-mediated nuclear shuttling.

Experimental Workflow

The following diagram provides a logical workflow for the evaluation of this compound as an HIV-1 inhibitor.

References

- 1. This compound, a low MW compound targeting host protein phosphatase-1, inhibits HIV-1 transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a low MW compound targeting host protein phosphatase-1, inhibits HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HIV-1 Transcription Inhibitor this compound Decreases Nucleophosmin Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | In silico Analyses of Subtype Specific HIV-1 Tat-TAR RNA Interaction Reveals the Structural Determinants for Viral Activity [frontiersin.org]

- 7. embopress.org [embopress.org]

- 8. oncotarget.com [oncotarget.com]

- 9. Targeting Tat–TAR RNA Interaction for HIV-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1E7-03: A Host-Targeting Inhibitor of HIV-1 Replication

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The persistence of latent HIV-1 reservoirs and the emergence of drug-resistant strains necessitate the development of novel therapeutic strategies. One promising approach is the targeting of host cellular factors essential for viral replication. This document provides a comprehensive technical overview of the foundational research on 1E7-03, a small molecule inhibitor that targets the host's Protein Phosphatase 1 (PP1) to suppress HIV-1 transcription. We will delve into its mechanism of action, downstream signaling effects, quantitative efficacy, and the key experimental protocols used in its characterization.

Introduction to this compound

This compound is a tetrahydroquinoline derivative identified as a potent inhibitor of HIV-1 transcription.[1] Unlike most antiretroviral drugs that target viral enzymes, this compound acts on a host protein, Protein Phosphatase 1 (PP1), which the HIV-1 Tat protein hijacks to facilitate viral gene expression.[2] By targeting a host dependency factor, this compound presents a therapeutic strategy with a potentially higher barrier to the development of viral resistance. The molecule was developed through optimization of a previously identified compound, 1H4, resulting in a fivefold lower IC50 and a favorable pharmacokinetic profile, including a plasma half-life of over 8 hours in mice.[2][3]

Core Mechanism of Action: Disruption of the Tat-PP1 Axis

The primary mechanism of this compound involves the direct inhibition of the interaction between the HIV-1 Tat protein and the host PP1.

-

Standard HIV-1 Transcription Activation: The HIV-1 Tat protein is a potent transactivator essential for viral gene transcription. Tat binds to the TAR RNA element at the 5' end of nascent viral transcripts and recruits the positive transcription elongation factor b (P-TEFb), a complex of cyclin-dependent kinase 9 (CDK9) and Cyclin T1. For maximal efficiency, Tat also recruits PP1 to the transcription complex. PP1 dephosphorylates CDK9, an action that paradoxically activates its kinase activity, leading to hyperphosphorylation of RNA Polymerase II and robust transcriptional elongation.[2][3]

-

Inhibition by this compound: this compound is a small molecule that functionally mimics the PP1-binding RVxF peptide.[2] It binds to a non-catalytic site on PP1 known as the "RVxF"-accommodating cavity.[4][5] This binding event physically obstructs the HIV-1 Tat protein from interacting with PP1.[1] Consequently, Tat is unable to shuttle PP1 into the nucleus and recruit it to the HIV-1 promoter.[2][3] The absence of PP1-mediated dephosphorylation prevents the full activation of CDK9, leading to a significant reduction in HIV-1 transcription.[2]

Downstream Signaling: Reprogramming the Host Phosphoproteome

Beyond its primary mechanism, this compound induces significant changes in the host cell's phosphoproteome, contributing to its overall antiviral effect. Label-free quantitative proteome and phosphoproteome analyses of HIV-1-infected CEM T cells treated with this compound revealed a significant reprogramming of several pathways.[4][5]

A key discovery was that this compound dramatically decreases the phosphorylation of Nucleophosmin (NPM1) at the Ser-125 residue (>20-fold reduction).[4][6] NPM1 phosphorylation, mediated by Aurora kinases, is shown to enhance the NPM1-Tat interaction and activate Tat-induced HIV-1 transcription.[5] By preventing this phosphorylation event, this compound adds another layer to its transcriptional inhibition. The treatment also led to reduced phosphorylation of transforming growth factor-beta 2 (TGF-β2).[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound in foundational studies.

| Parameter | Cell Line / Model | Value | Reference |

| IC50 (50% Inhibitory Concentration) | CEM T cells | ~5 µM | [1][4] |

| (unspecified assay) | 0.9 µM | [1] | |

| (unspecified assay) | 2 µM | [1] | |

| CC50 (50% Cytotoxic Concentration) | CEM T cells | ~100 µM | [1][4] |

| Selectivity Index (SI) | CEM T cells | ~20 (Calculated from CC50/IC50) | [1][4] |

| In Vivo Efficacy | HIV-1-infected humanized mice | ~40-fold reduction in HIV-1 mRNA | [1][4] |

| Pharmacokinetics | Mice | Plasma half-life > 8 hours | [1][2] |

| Phosphoproteomics | HIV-1-infected CEM T cells | >20-fold reduction in NPM1 (Ser-125) phosphorylation | [4][5] |

| HIV-1-infected CEM T cells | >12-fold reduction in TGF-β2 (Ser-46) phosphorylation | [4][5] |

Key Experimental Protocols

HIV-1 Transcription Inhibition Assay

This assay quantifies the ability of a compound to inhibit Tat-dependent HIV-1 transcription.

-

Cell Line: CEM-GFP T-cells, which have a Green Fluorescent Protein (GFP) reporter gene integrated under the control of the HIV-1 LTR promoter.[3]

-

Assay Principle: In the absence of the HIV-1 Tat protein, the LTR promoter is largely inactive, and the cells do not express GFP. Transcription, and thus GFP expression, is induced by providing Tat.

-

Methodology:

-

CEM-GFP cells are plated in appropriate multi-well plates.

-

Cells are infected with an adenovirus engineered to express HIV-1 Tat (Ad-Tat).[3]

-

Immediately following infection, cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

The cells are incubated for 48 hours to allow for Tat expression and subsequent GFP production.[3]

-

GFP fluorescence is quantified using a plate reader or flow cytometry.

-

The reduction in GFP signal in treated cells compared to control cells indicates the level of transcription inhibition. IC50 values are calculated from the dose-response curve.

-

Cytotoxicity Assay

This assay determines the concentration at which a compound is toxic to cells, which is crucial for calculating the selectivity index.

-

Cell Line: CEM T-cells (or other relevant cell lines).

-

Assay Principle: Measures cell viability or metabolic activity after exposure to the compound. A common method is the Crystal Violet uptake assay.[7]

-

Methodology (General):

-

Cells are seeded in 96-well plates and allowed to adhere (if applicable).

-

Cells are treated with a serial dilution of this compound for a period equivalent to the inhibition assay (e.g., 48-72 hours).

-

The supernatant is removed, and the remaining viable cells are stained with Crystal Violet solution, which stains the nuclei.

-

After washing away excess stain, the incorporated dye is solubilized.

-

The absorbance is read on a plate reader at ~570 nm.

-

The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

-

Proteome and Phosphoproteome Analysis Workflow

This protocol outlines the steps used to identify cellular pathways modulated by this compound.[5]

Conclusion

The foundational research on this compound establishes it as a novel and potent inhibitor of HIV-1 replication. Its unique mechanism of targeting the host PP1-Tat interaction provides a distinct advantage, potentially circumventing common viral escape mutations. Furthermore, its ability to modulate downstream signaling pathways, such as the phosphorylation of NPM1, highlights a multi-faceted approach to suppressing viral transcription. With demonstrated efficacy in vitro and in vivo, and a favorable pharmacokinetic profile, this compound represents a promising lead compound for the development of a new class of host-targeting anti-HIV therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a low MW compound targeting host protein phosphatase-1, inhibits HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a low MW compound targeting host protein phosphatase-1, inhibits HIV-1 transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV-1 Transcription Inhibitor this compound Decreases Nucleophosmin Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV-1 Transcription Inhibitor this compound Decreases Nucleophosmin Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A rapid assay for evaluation of antiviral activity against coxsackie virus B3, influenza virus A, and herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on 1E7-03 Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1E7-03 is a small molecule compound initially identified as a potent inhibitor of HIV-1 transcription. Its mechanism of action involves the targeting of the host protein phosphatase-1 (PP1), a critical cellular enzyme. By binding to a non-catalytic site on PP1, this compound disrupts the interaction between PP1 and the HIV-1 Tat protein, a key step in viral gene expression.[1][2] While extensively studied for its anti-viral properties, the broader cytotoxic profile of this compound, particularly in the context of cancer, is an emerging area of investigation. This technical guide provides an in-depth overview of the preliminary studies on this compound cytotoxicity, detailing its effects on various cell lines, the experimental protocols used for its evaluation, and its impact on key signaling pathways.

Quantitative Cytotoxicity Data

The available data indicates that this compound exhibits low cytotoxicity in non-cancerous cell lines, a favorable characteristic for a therapeutic candidate. However, its effects on cancer cells are still under investigation. The following tables summarize the reported 50% cytotoxic concentration (CC50) and 50% inhibitory concentration (IC50) values for this compound in different cell lines.

| Cell Line | Cell Type | Assay Type | CC50 (µM) | Reference |

| CEM T-cells | Human T-lymphoblastoid | Not Specified | ~100 | [2] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Human Blood Cells | Not Specified | >100 | [3] |

| Context of Study | Concentration with No Observed Cytotoxicity | Reference |

| Inhibition of HIV-1 transcription | < 15 µM | [2] |

| Inhibition of HIV-1 transcription | < 30 µM | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound cytotoxicity.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

-

2. Calcein-AM Assay

This fluorescence-based assay measures cell viability by assessing cell membrane integrity and esterase activity.

-

Principle: The non-fluorescent and cell-permeable Calcein-AM is converted by intracellular esterases in viable cells into the intensely green fluorescent calcein.

-

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Calcein-AM Staining: After the treatment period, wash the cells with PBS and then incubate with 2 µM Calcein-AM solution for 30 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence microplate reader.

-

Data Analysis: Determine the percentage of viable cells compared to the control and calculate the CC50 value.

-

Label-Free Quantitative Proteomics and Phosphoproteomics

This method is used to identify and quantify changes in protein expression and phosphorylation levels upon treatment with this compound.

-

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., CEM T-cells) and treat with this compound (e.g., 10 µM) or a vehicle control for a specified time (e.g., 24 hours).

-

Protein Extraction and Digestion: Harvest the cells, lyse them, and extract the proteins. Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Phosphopeptide Enrichment (for phosphoproteomics): Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphopeptides.

-

LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use software such as MaxQuant or Proteome Discoverer to identify and quantify the proteins and phosphopeptides. Perform statistical analysis to identify significant changes in protein expression and phosphorylation.

-

Signaling Pathways and Mechanisms of Action

Preliminary studies have revealed that this compound can modulate several key signaling pathways, which may contribute to its cytotoxic effects.

Overview of this compound Mechanism of Action

The primary mechanism of this compound involves the inhibition of Protein Phosphatase 1 (PP1), which in the context of HIV-1, prevents the dephosphorylation of CDK9 and subsequent viral transcription. This interaction with a crucial host protein suggests that this compound may have broader effects on cellular signaling.

Caption: Mechanism of this compound action in inhibiting HIV-1 transcription.

Modulation of PPARα/RXRα, TGF-β, and PKR Pathways

Phosphoproteomic studies have shown that this compound significantly reprograms the phosphorylation profile of proteins involved in the PPARα/RXRα, TGF-β, and PKR signaling pathways.[1][4] A notable downstream effect is the significant reduction in the phosphorylation of nucleophosmin (NPM1), a protein implicated in various cellular processes including ribosome biogenesis, DNA repair, and transcriptional regulation.[1]

Caption: Overview of signaling pathways modulated by this compound.

Experimental Workflow for Phosphoproteomic Analysis

The workflow for identifying the signaling pathways affected by this compound involves several key steps, from cell treatment to data analysis.

Caption: Workflow for phosphoproteomic analysis of this compound effects.

Conclusion and Future Directions

The preliminary studies on this compound cytotoxicity reveal a compound with a favorable safety profile in normal cells and intriguing modulatory effects on key signaling pathways implicated in cell growth and proliferation. Its ability to reprogram the PPARα/RXRα, TGF-β, and PKR pathways, and specifically to reduce the phosphorylation of NPM1, suggests a potential for therapeutic applications beyond its initial antiviral focus, particularly in oncology.

Further research is warranted to:

-

Establish a comprehensive cytotoxicity profile of this compound across a wide range of cancer cell lines.

-

Elucidate the precise molecular mechanisms by which this compound modulates the identified signaling pathways.

-

Investigate the potential of this compound to induce apoptosis in cancer cells.

-

Conduct in vivo studies to evaluate the anti-tumor efficacy and safety of this compound.

This technical guide provides a foundation for researchers and drug development professionals to build upon as the scientific community continues to explore the full therapeutic potential of this compound.

References

- 1. HIV-1 Transcription Inhibitor this compound Decreases Nucleophosmin Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a low MW compound targeting host protein phosphatase-1, inhibits HIV-1 transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV-1 Transcription Inhibitor this compound Decreases Nucleophosmin Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of 1E7-03 on Host-Pathogen Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule 1E7-03 has emerged as a significant modulator of host-pathogen interactions, demonstrating a broad spectrum of antiviral activity. This technical guide provides an in-depth analysis of the core mechanisms by which this compound exerts its effects, with a primary focus on its role as a host-targeting antiviral. By inhibiting the host protein phosphatase 1 (PP1), this compound disrupts critical interactions required for the replication of various pathogens, most notably the Human Immunodeficiency Virus-1 (HIV-1). This document details the molecular interactions, downstream signaling consequences, and provides a compilation of experimental methodologies for the study of this compound. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

Traditional antiviral therapies have predominantly focused on targeting viral enzymes and proteins. While effective, this approach can be limited by the rapid mutation rates of viruses, leading to drug resistance. A promising alternative strategy is to target host factors that are essential for viral replication. The small molecule this compound exemplifies this approach by targeting a key host enzyme, Protein Phosphatase 1 (PP1).

This compound is a low molecular weight compound that binds to the non-catalytic RVxF-accommodating site of PP1.[1][2] This binding allosterically inhibits the interaction of PP1 with its various protein partners, including viral proteins that hijack the host's cellular machinery. The most well-characterized activity of this compound is its inhibition of HIV-1 transcription through the disruption of the PP1-Tat protein interaction.[2][3] However, its activity extends to other viruses, including Ebola virus, Rift Valley Fever virus, and Venezuelan Equine Encephalitis virus, highlighting its potential as a broad-spectrum antiviral agent.[3]

This guide will explore the multifaceted effects of this compound on host-pathogen interactions, with a particular emphasis on the molecular mechanisms, quantitative effects, and the experimental approaches used to elucidate these interactions.

Mechanism of Action of this compound

The primary mechanism of action of this compound is its direct binding to the host protein phosphatase 1 (PP1). PP1 is a highly conserved serine/threonine phosphatase that plays a crucial role in a multitude of cellular processes by dephosphorylating a wide range of substrates. Many viruses have evolved to co-opt PP1 to facilitate their replication.

Targeting the PP1-Tat Interaction in HIV-1

In the context of HIV-1, the viral trans-activator of transcription (Tat) protein is essential for robust viral gene expression. Tat recruits the host's positive transcription elongation factor b (P-TEFb) to the viral long terminal repeat (LTR), leading to the phosphorylation of RNA Polymerase II and enhanced transcriptional elongation. PP1 is a critical host factor in this process, as it dephosphorylates P-TEFb, thereby activating it. The HIV-1 Tat protein directly interacts with PP1 and recruits it to the viral promoter.[2]

This compound functions by binding to a pocket on PP1 that is also recognized by the "RVxF" motif present in many PP1-interacting proteins, including Tat.[1][2] By occupying this site, this compound competitively inhibits the binding of Tat to PP1, preventing the recruitment of PP1 to the HIV-1 promoter. This leads to a decrease in P-TEFb activation and a subsequent potent inhibition of HIV-1 transcription.[2]

Modulation of Host Cell Signaling Pathways

Beyond its direct impact on the PP1-Tat interaction, this compound treatment leads to a significant reprogramming of the host cell's phosphoproteome.[1] This indicates that the effects of this compound extend beyond a single viral protein interaction and involve the modulation of broader cellular signaling networks.

A key discovery in understanding the broader effects of this compound is its ability to significantly decrease the phosphorylation of Nucleophosmin (NPM1) at the Ser-125 residue.[1] NPM1 is a multifunctional phosphoprotein involved in ribosome biogenesis, chromatin remodeling, and the regulation of apoptosis. The phosphorylation of NPM1 is crucial for its various functions, and its dysregulation has been implicated in several diseases.

In the context of HIV-1, phosphorylated NPM1 has been shown to enhance Tat-induced viral transcription.[1] By promoting the dephosphorylation of NPM1, this compound adds another layer to its anti-HIV-1 activity.

Label-free quantitative phosphoproteomic analyses have revealed that this compound significantly alters the phosphorylation status of proteins within the Peroxisome Proliferator-Activated Receptor alpha (PPARα)/Retinoid X Receptor alpha (RXRα) and the Transforming Growth Factor-beta (TGF-β) signaling pathways.[1] The reduced phosphorylation of TGF-β2 at Ser-46 is a notable effect.[1] Both of these pathways are known to be involved in inflammation, immune responses, and cell proliferation, and their modulation by this compound likely contributes to its overall effect on the host's response to pathogens.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the activity of this compound from various published studies.

| Parameter | Virus | Cell Line | Value | Reference |

| IC50 (Inhibitory Concentration 50%) | HIV-1 | CEM T cells | ~5 µM | [3] |

| CC50 (Cytotoxic Concentration 50%) | - | CEM T cells | ~100 µM | [3] |

| NPM1 Ser-125 Phosphorylation | - | CEM T cells | >20-fold decrease | [1] |

| TGF-β2 Ser-46 Phosphorylation | - | CEM T cells | >12-fold decrease | [1] |

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| Binding Affinity (KD) to PP1 | 15 µM | [4] |

Table 2: Biochemical Parameters of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Label-Free Quantitative Proteome and Phosphoproteome Analysis

This protocol is adapted from studies investigating the effect of this compound on the phosphoproteome of T cells.[1]

-

Cell Culture and Treatment:

-

Culture CEM T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Infect cells with a vesicular stomatitis virus G (VSV-G) pseudotyped HIV-1 reporter virus.

-

Treat infected and non-infected cells with this compound (typically 5-10 µM) or a vehicle control (DMSO) for 24-48 hours.

-

-

Cell Lysis and Protein Digestion:

-

Harvest cells and lyse them in a urea-based lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.5, 75 mM NaCl, with phosphatase and protease inhibitors).

-

Determine protein concentration using a BCA assay.

-

Reduce proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.

-

Digest proteins with trypsin overnight at 37°C.

-

-

Phosphopeptide Enrichment:

-

Acidify the peptide mixture with trifluoroacetic acid (TFA).

-

Perform phosphopeptide enrichment using Titanium Dioxide (TiO2) or Fe-NTA beads.

-

Wash the beads extensively to remove non-phosphorylated peptides.

-

Elute the phosphopeptides using an alkaline buffer (e.g., 5% ammonium hydroxide).

-

-

LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptides and a fraction of the total proteome digest by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).

-

Acquire data in a data-dependent acquisition (DDA) mode.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.

-

Perform peptide identification by searching against a human protein database.

-

Quantify peptides using label-free quantification (LFQ) algorithms.

-

Perform statistical analysis to identify significantly regulated proteins and phosphosites.

-

In Vitro PP1 Binding Assay (Surface Plasmon Resonance)

This protocol describes the use of Surface Plasmon Resonance (SPR) to measure the binding of this compound to PP1.[4]

-

Immobilization of PP1:

-

Immobilize recombinant purified PP1 onto a CM5 sensor chip using standard amine coupling chemistry.

-

Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject PP1 over the activated surface.

-

Block any remaining active sites with ethanolamine.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of this compound over the immobilized PP1 surface.

-

Monitor the binding in real-time by measuring the change in the SPR signal (response units, RU).

-

Regenerate the sensor surface between injections using a mild acidic or basic solution.

-

-

Data Analysis:

-

Subtract the signal from a reference flow cell to correct for non-specific binding.

-

Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

HIV-1 Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on HIV-1 transcription.[2]

-

Cell Culture and Infection:

-

Plate TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated HIV-1 LTR-luciferase reporter cassette) in a 96-well plate.

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cells with the this compound dilutions for a short period.

-

Infect the cells with an HIV-1 strain capable of a single round of replication (e.g., VSV-G pseudotyped HIV-1).

-

-

Luciferase Activity Measurement:

-

After 48 hours of incubation, lyse the cells using a luciferase lysis buffer.

-

Add a luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., cells treated with vehicle).

-

Calculate the IC50 value of this compound by fitting the dose-response curve to a non-linear regression model.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts discussed in this guide.

References

- 1. HIV-1 Transcription Inhibitor this compound Decreases Nucleophosmin Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel HIV-1 Reporter Virus with a Membrane-Bound Gaussia princeps Luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

basic properties and characteristics of 1E7-03

An In-Depth Technical Guide to 1E7-03: Properties and Characteristics

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the , a novel small molecule inhibitor of HIV-1 transcription.

Core Properties of this compound

This compound is a small molecule with a unique 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold, identified as a potent inhibitor of HIV-1 transcription.[1][2] It functions by targeting a host cellular protein, Protein Phosphatase 1 (PP1), rather than a viral component.[2][3] This mechanism of action involves binding to a non-catalytic site on PP1, which disrupts critical protein-protein interactions necessary for viral gene expression.[4][5]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the interaction between the HIV-1 Tat protein and the host's PP1.[2][3] Tat is essential for robust viral transcription, and it recruits PP1 to dephosphorylate and activate cyclin-dependent kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb).[3][6] this compound binds to the "RVxF" accommodating site on PP1, a non-catalytic pocket, thereby preventing Tat from binding and utilizing PP1 for its own purposes.[3][4][5] This leads to a downstream cascade of effects, ultimately suppressing HIV-1 gene expression.[2][3] Furthermore, this compound has been shown to prevent the Tat-mediated shuttling of PP1 into the nucleus.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy and Toxicity

| Parameter | Cell Line | Value | Reference |

| IC50 (HIV-1 Inhibition) | CEM T cells | ~5 µM | [1][2] |

| IC50 (HIV-1 Inhibition) | 293T cells | 0.9 µM | [2] |

| CC50 (Cytotoxicity) | CEM T cells | ~100 µM | [1][2] |

| IC50 (HCMV Inhibition) | Human Fibroblasts | 1.8 µM ± 0.12 | [2] |

Table 2: Pharmacokinetic and In Vivo Data

| Parameter | Model | Value | Reference |

| Plasma Half-life | Mice | > 8 hours | [2][3] |

| HIV-1 mRNA Reduction | Humanized Mice | ~40-fold | [1][2] |

Table 3: Phosphoproteomic Effects of this compound Treatment

| Protein | Phosphorylation Site | Change | p-value | Reference |

| Nucleophosmin (NPM1) | Ser-125 | >20-fold decrease | 1.37 x 10⁻⁹ | [1][4][5] |

| Transforming growth factor-beta 2 (TGF-β2) | Ser-46 | >12-fold decrease | 1.37 x 10⁻³ | [1][4][5] |

Signaling Pathways Affected by this compound

Treatment with this compound leads to significant reprogramming of cellular phosphorylation profiles, impacting several key signaling pathways.[1][4][5] The most prominently affected pathways are the PPARα/RXRα, TGF-β, and PKR pathways.[1][4][5] A critical downstream consequence of this compound's activity is the reduced phosphorylation of Nucleophosmin (NPM1) at serine 125.[1][4][5] Phosphorylated NPM1 has been shown to enhance the interaction with HIV-1 Tat and activate Tat-induced viral transcription.[1][4][5] The upstream kinases responsible for this phosphorylation, Aurora A and Aurora B, are also implicated, as their inhibition similarly suppresses HIV-1.[1][4]

Caption: Mechanism of this compound action on HIV-1 transcription.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Label-Free Quantitative Proteome and Phosphoproteome Analysis

This protocol is used to identify host proteins and regulatory pathways affected by this compound.

-

Cell Culture and Treatment: CEM T cells, either non-infected or infected with VSV-G pseudotyped HIV-1, are cultured. A subset of these cells is treated with this compound, while control groups are treated with DMSO.

-

Protein Extraction and Digestion: Following treatment, cells are harvested, and proteins are extracted. The extracted proteins are then digested into peptides using trypsin.

-

Phosphopeptide Enrichment: To analyze the phosphoproteome, samples are enriched for phosphopeptides using Fe-NTA or TiO2 affinity chromatography.

-

LC-MS/MS Analysis: Both the total proteome and the enriched phosphopeptidome are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The raw data is processed using software such as SIEVE 2.1 for label-free quantification. Proteins with a >1.5-fold change in expression or phosphorylation and a p-value < 0.05 are considered significant.

-

Pathway Analysis: The list of differentially expressed or phosphorylated proteins is uploaded to a pathway analysis tool like Ingenuity Pathway Analysis (IPA) to identify affected canonical pathways and biological networks.

Caption: Experimental workflow for phosphoproteomic analysis.

NanoBiT Assay for Protein-Protein Interaction

This assay is used to measure the interaction between proteins, such as NPM1 and Tat, in live cells and the effect of this compound on this interaction.

-

Cell Plating and Transfection: 293T cells are plated in 96-well white/clear culture plates. The cells are then transiently transfected with constructs encoding the interacting proteins of interest, each fused to one of the two NanoBiT subunits (e.g., LgBiT and SmBiT).

-

Compound Treatment: At 24 hours post-transfection, the cells are treated with serial concentrations of this compound or a vehicle control for a specified amount of time.

-

Luminescence Measurement: The Nano-Glo Live Cell Substrate is added to the wells. If the proteins of interest interact, the NanoBiT subunits come into close proximity, forming an active luciferase enzyme that generates a luminescent signal upon substrate addition.

-

Data Acquisition: Luminescence is measured using a GloMax-Multi Detection System or a similar plate reader. A decrease in luminescence in the presence of this compound would indicate that the compound disrupts the protein-protein interaction.

Pharmacokinetic Analysis in Mice

This protocol is to determine the stability and concentration of this compound in plasma over time.

-

Compound Administration: this compound is administered to mice, typically via intraperitoneal (i.p.) injection.

-

Plasma Collection: Blood samples are collected at various time points post-administration. Plasma is then separated from the blood cells.

-

Compound Extraction: this compound and its potential metabolites are extracted from the plasma samples.

-

LC-MS Analysis: The extracted samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of this compound. A C18 column is typically used for separation, coupled to a mass spectrometer for detection and quantification.

-

Data Analysis: The concentration of this compound in plasma at each time point is plotted to generate a pharmacokinetic profile. Parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) are calculated.[7]

References

- 1. HIV-1 Transcription Inhibitor this compound Decreases Nucleophosmin Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a low MW compound targeting host protein phosphatase-1, inhibits HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HIV-1 Transcription Inhibitor this compound Decreases Nucleophosmin Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a low MW compound targeting host protein phosphatase-1, inhibits HIV-1 transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to 1E7-03 as an Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

1E7-03 is a novel small molecule inhibitor that has demonstrated significant antiviral activity, primarily against Human Immunodeficiency Virus-1 (HIV-1), by targeting a host cellular factor rather than a viral component. This compound represents a promising therapeutic strategy, particularly for preventing viral reactivation from latent reservoirs. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy and toxicity data, detailed experimental protocols, and the signaling pathways it modulates.

Introduction

The challenge of eradicating HIV-1 is largely due to the persistence of latent viral reservoirs, which are not targeted by current combination antiretroviral therapy (cART).[1] A promising strategy to achieve a functional cure is the "block and lock" approach, which aims to permanently suppress HIV-1 transcription. The small molecule this compound has emerged as a significant candidate in this area. It is a tetrahydroquinoline derivative that inhibits HIV-1 transcription by targeting the host protein phosphatase-1 (PP1).[2][3] By modulating a host factor, this compound offers a novel approach that may be less susceptible to the development of viral resistance. Beyond HIV-1, this compound has also shown inhibitory effects against other viruses, including Ebola virus, Rift Valley fever virus, and human cytomegalovirus, highlighting its potential as a broad-spectrum antiviral agent.[2]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the interaction between the HIV-1 Tat protein and the host's protein phosphatase-1 (PP1).[2] The HIV-1 Tat protein is crucial for viral transcription, as it recruits the cyclin-dependent kinase 9/cyclin T1 (CDK9/cyclin T1) complex to the viral long terminal repeat (LTR). This recruitment leads to the phosphorylation of RNA Polymerase II, initiating efficient transcriptional elongation.

PP1 plays a key role in this process by dephosphorylating CDK9, which in turn activates HIV-1 transcription.[2][4] The HIV-1 Tat protein contains an "RVxF"-like motif (specifically, a QVCF sequence) that allows it to bind to a non-catalytic "RVxF"-accommodating cavity on PP1.[5] This interaction is essential for the translocation of PP1 to the nucleus, where it can act on CDK9.[2][3]

This compound was designed to bind to this "RVxF"-accommodating cavity on PP1, thereby competitively inhibiting the binding of the HIV-1 Tat protein.[1][5] This disruption of the Tat-PP1 interaction prevents the nuclear translocation of PP1 and the subsequent activation of CDK9, ultimately leading to the suppression of HIV-1 transcription.[2][3]

Signaling Pathways and Experimental Workflows

The interaction of this compound with PP1 leads to downstream effects on several cellular signaling pathways.

HIV-1 Tat-PP1 Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of HIV-1 transcription.

Downstream Signaling Pathways Modulated by this compound

Studies have shown that this compound significantly alters the phosphorylation profile of cellular proteins, thereby reprogramming several signaling pathways.

Experimental Workflow for Antiviral Activity Assessment

A general workflow for assessing the antiviral activity of this compound is depicted below.

Quantitative Data

The following tables summarize the quantitative data for this compound's antiviral efficacy, cytotoxicity, and pharmacokinetic parameters.

Table 1: Antiviral Activity of this compound

| Virus | Cell Line | Assay Type | IC50 (µM) | Reference |

| HIV-1 | CEM T-cells | Luciferase Assay | ~5 | [5] |

| HIV-1 | - | - | 0.9 | [2] |

| HIV-1 | - | - | 2 | [2] |

| Human Cytomegalovirus (HCMV) | - | Plaque Reduction | 1.8 ± 0.12 | [2] |

| Venezuelan Equine Encephalitis Virus (VEEV) | - | TC83-luc Assay | 0.58 | [2] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | CC50 (µM) | Reference |

| CEM T-cells | MTT Assay | ~100 | [5] |

| - | - | >15 | [2] |

| - | - | >30 | [2] |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Reference |

| Half-life | > 8 hours | [2][3] |

Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize this compound.

Cell Culture and Virus Strains

-

Cell Lines:

-

CEM T-cells: A human T-lymphoblastoid cell line susceptible to HIV-1 infection.

-

Vero cells: A kidney epithelial cell line from an African green monkey, commonly used for virological studies.

-

-

Virus Strains:

-

HIV-1-LUC-G: A VSV-G pseudotyped HIV-1 virus expressing luciferase, used for single-round infection assays.[5]

-

rMP-12: A recombinant Rift Valley Fever Virus strain.

-

Antiviral Activity Assays

-

Single-Round HIV-1 Infection Assay (Luciferase-Based):

-

Seed CEM T-cells in a 96-well plate.

-

Treat cells with serial dilutions of this compound.

-

Infect cells with HIV-1-LUC-G.

-

After a specified incubation period (e.g., 24 hours), measure luciferase activity, which is proportional to the level of viral replication.[5]

-

-

Plaque Reduction Assay (for HCMV):

-

Grow a confluent monolayer of susceptible cells in multi-well plates.

-

Infect the cells with a known amount of virus in the presence of varying concentrations of this compound.

-

Overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

-

After incubation, fix and stain the cells to visualize and count the plaques.

-

The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to an untreated control.[2]

-

Cytotoxicity Assays

-

MTT Assay:

-

Seed cells in a 96-well plate and treat with various concentrations of this compound.

-

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or an acidic isopropanol solution).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm). The amount of formazan produced is proportional to the number of viable cells.[5]

-

-

Trypan Blue Exclusion Assay:

-

Treat cells with this compound.

-

After incubation, mix a small aliquot of the cell suspension with an equal volume of trypan blue dye.

-

Viable cells with intact cell membranes will exclude the dye, while non-viable cells will take it up and appear blue.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

-

Protein Binding Assays

-

Surface Plasmon Resonance (SPR):

-

Immobilize recombinant PP1 protein on the surface of a sensor chip.

-

Flow different concentrations of this compound or its metabolites over the sensor surface.

-

The binding of the compound to PP1 causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance signal.

-

This technique can be used to determine the equilibrium dissociation constant (KD), providing a measure of the binding affinity.[6]

-

In Vivo Studies in Humanized Mice

-

Model: Immunodeficient mice (e.g., NSG mice) engrafted with human immune cells, creating a model that can be infected with HIV-1.[7]

-

Procedure:

-

Establish HIV-1 infection in the humanized mice.

-

Administer this compound (e.g., via intraperitoneal injection) at various doses.

-

Monitor viral load in the plasma over time using quantitative PCR (qPCR) to assess the antiviral efficacy of the compound in vivo.[5]

-

Metabolic Stability

In vivo studies have shown that this compound has a half-life of over 8 hours in mice. However, it can be degraded into two major products, DP1 and DP3. While these degradation products can still bind to PP1, they exhibit reduced antiviral activity due to lower cell permeability.[4] The stability of this compound is enhanced in the presence of serum albumin.[4]

Conclusion

This compound is a promising antiviral agent with a novel mechanism of action that targets a host factor, PP1, to inhibit HIV-1 transcription. Its efficacy against other viruses suggests a potential for broader applications. The data presented in this guide provide a solid foundation for further research and development of this compound and its analogs as therapeutic agents. Future work should focus on optimizing its metabolic stability and further elucidating its effects on various cellular pathways to fully realize its therapeutic potential.

References

- 1. This compound, a low MW compound targeting host protein phosphatase-1, inhibits HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a low MW compound targeting host protein phosphatase-1, inhibits HIV-1 transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. HIV-1 Transcription Inhibitor this compound Decreases Nucleophosmin Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of HIV-1 infection in humanized mice and metabolic stability of protein phosphatase-1-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1E7-03 in HIV-1 Transcription Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1E7-03 is a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) transcription.[1][2][3] It functions by targeting the host protein phosphatase-1 (PP1), a key cellular enzyme involved in various cellular processes, including the regulation of HIV-1 transcription.[1][3][4] The HIV-1 Tat protein recruits PP1 to the viral long terminal repeat (LTR) promoter, where it dephosphorylates the C-terminal domain of RNA polymerase II and the positive transcription elongation factor b (P-TEFb), leading to enhanced transcriptional elongation and viral gene expression.[1][3][4] this compound disrupts the interaction between Tat and PP1, thereby preventing these dephosphorylation events and inhibiting HIV-1 transcription.[2][3][5] These application notes provide detailed protocols for utilizing this compound in various HIV-1 transcription assays.

Mechanism of Action of this compound

This compound is a tetrahydroquinoline derivative that binds to a non-catalytic "RVxF" binding pocket on PP1.[2] This binding event allosterically inhibits the interaction of PP1 with the HIV-1 Tat protein.[2][3] By preventing the Tat-PP1 association, this compound effectively blocks the recruitment of PP1 to the HIV-1 promoter, leading to a significant reduction in viral transcription.[1][3] Furthermore, treatment with this compound has been shown to reprogram cellular signaling pathways, including PPARα/RXRα, TGF-β, and PKR pathways, primarily by altering the phosphorylation status of key proteins like Nucleophosmin (NPM1).[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various HIV-1 transcription and replication assays.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Assay | Value | Reference |

| IC50 | CEM-GFP | HIV-1 Transcription (Ad-Tat) | < 25 µM | [5] |

| IC50 | CEM T cells | HIV-1 Replication | ~5 µM | [1][2] |

| IC50 | Not Specified | HIV-1 Transcription | 0.9 µM | [2] |

| IC50 | Not Specified | HIV-1 Transcription | 2 µM | [2] |

| CC50 | CEM T cells | Cytotoxicity | ~100 µM | [1][2] |

Table 2: In Vivo and Cellular Effects of this compound

| Parameter | Model System | Effect | Value | Reference |

| HIV-1 mRNA Reduction | HIV-1-infected humanized mice | Inhibition of HIV-1 mRNA production | ~40-fold reduction | [1][2] |

| NPM1 Phosphorylation (Ser-125) | HIV-1-infected CEM T cells | Reduction in phosphorylation | >20-fold reduction | [1][6] |

| TGF-β2 Phosphorylation (Ser-46) | HIV-1-infected CEM T cells | Reduction in phosphorylation | >12-fold reduction | [1] |

| Plasma Half-life | Mice | Pharmacokinetics | > 8 hours | [3] |

Experimental Protocols

Here are detailed protocols for key experiments involving this compound to assess its impact on HIV-1 transcription.

Protocol 1: HIV-1 Transcription Assay in CEM-GFP Reporter Cell Line

This protocol utilizes a CEM T-cell line stably transfected with a Green Fluorescent Protein (GFP) reporter gene under the control of the HIV-1 LTR promoter. Tat-dependent transcription of the HIV-1 LTR results in GFP expression, which can be quantified to measure transcriptional activity.

Materials:

-

CEM-GFP cells

-

Adenovirus expressing HIV-1 Tat (Ad-Tat)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin)

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

96-well cell culture plates

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding: Seed CEM-GFP cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

-

Transduction with Ad-Tat: Infect the CEM-GFP cells with Ad-Tat at a multiplicity of infection (MOI) optimized for robust GFP expression.

-

Compound Treatment: Immediately after infection, add serial dilutions of this compound to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only). A typical starting concentration for this compound is 25 µM, with subsequent 2-fold dilutions.[5]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.[5]

-

Data Acquisition:

-

Flow Cytometry: Harvest the cells, wash with PBS, and analyze GFP expression using a flow cytometer. The percentage of GFP-positive cells and the mean fluorescence intensity can be used to quantify HIV-1 transcription.

-

Fluorescence Microscopy: Visualize GFP expression using a fluorescence microscope. This can provide a qualitative assessment of transcriptional inhibition.